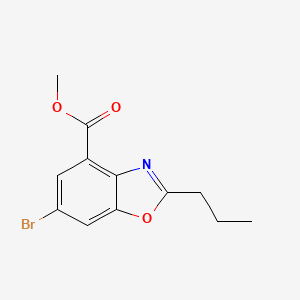

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs large-scale batch or continuous flow reactors. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. The use of environmentally friendly catalysts and solvents is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-bromothiazole-4-carboxylate: Another brominated heterocyclic compound with similar applications in pharmaceuticals.

6-bromo-2-methylbenzoxazole: A structurally related compound with similar chemical properties.

Uniqueness

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and carboxylate ester functionality contribute to its versatility in various chemical reactions and applications .

Biological Activity

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and potential as an inhibitor for specific enzymes.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Substitution : The presence of a bromine atom at the 6-position enhances its reactivity and biological activity.

- Propyl Group : The 2-propyl substituent contributes to the lipophilicity of the compound, potentially influencing its interaction with biological membranes.

- Carboxylate Functionality : The carboxylate group can participate in various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

- Cytotoxicity : Compounds in the benzoxazole family have demonstrated cytotoxic effects against breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2) with IC50 values often in the low micromolar range .

The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazole scaffold can significantly enhance anticancer activity. For example, the introduction of halogen atoms or alkyl groups can improve potency against specific cancer types .

Antibacterial Activity

Benzoxazole derivatives have also been evaluated for their antibacterial properties. While this compound's specific antibacterial profile is less documented, related compounds have shown selective activity against Gram-positive bacteria .

Enzyme Inhibition

One area of interest is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis in pathogens like Mycobacterium tuberculosis. Compounds similar to this compound have been identified as potential IMPDH inhibitors with minimum inhibitory concentrations (MIC) less than or equal to 1 µM . This suggests that further exploration into this compound could reveal significant therapeutic applications against drug-resistant strains.

Case Studies and Research Findings

- Anticancer Studies : A study focused on various benzoxazole derivatives revealed that certain modifications led to enhanced apoptosis in cancer cells, as indicated by increased levels of caspase activation . this compound's structural features may similarly contribute to such mechanisms.

- Antibacterial Testing : Screening tests indicated that while many benzoxazole derivatives exhibit moderate antibacterial activity, their selectivity towards certain bacterial strains makes them candidates for further development .

- Enzyme Inhibition Profiles : Investigations into IMPDH inhibitors have shown promising results for benzoxazole derivatives, suggesting that this compound may also possess similar inhibitory capabilities against this target .

Properties

Molecular Formula |

C12H12BrNO3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate |

InChI |

InChI=1S/C12H12BrNO3/c1-3-4-10-14-11-8(12(15)16-2)5-7(13)6-9(11)17-10/h5-6H,3-4H2,1-2H3 |

InChI Key |

YVMZDQZHANTHFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=C(C=C2O1)Br)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.